molecular formula C22H24N2O4S B301043 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Número de catálogo B301043
Peso molecular: 412.5 g/mol
Clave InChI: NFBLEPZIZAUJLG-HNNYNVTISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one, also known as ETPTZ, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mecanismo De Acción

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. In a study conducted by Yang et al., this compound was found to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, this compound has been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in cell cycle progression. Additionally, this compound has been shown to induce the expression of Bax and caspase-3, which are involved in the induction of apoptosis. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity by enhancing the expression of insulin receptor substrate-1 and glucose transporter 4.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully evaluated, which limits its clinical translation.

Direcciones Futuras

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further elucidate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, further studies are needed to evaluate its efficacy and safety in humans, which could facilitate its clinical translation. Another potential direction is to explore its potential use in combination with other therapeutic agents, which could enhance its therapeutic efficacy. Finally, further studies are needed to evaluate its potential use in other disease contexts, such as neurodegenerative diseases, where it could exhibit promising therapeutic effects.

Métodos De Síntesis

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 3-hydroxy-4-methoxybenzaldehyde in the presence of propylamine and thiosemicarbazide. The reaction is carried out under reflux in ethanol, and the product is purified by recrystallization. The yield of this compound is reported to be around 70%.

Aplicaciones Científicas De Investigación

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In a study conducted by Yang et al., this compound was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In a study conducted by Zhang et al., this compound was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.

Propiedades

Fórmula molecular

C22H24N2O4S

Peso molecular

412.5 g/mol

Nombre IUPAC

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S/c1-4-12-24-21(26)20(14-15-6-11-19(27-3)18(25)13-15)29-22(24)23-16-7-9-17(10-8-16)28-5-2/h6-11,13-14,25H,4-5,12H2,1-3H3/b20-14-,23-22?

Clave InChI

NFBLEPZIZAUJLG-HNNYNVTISA-N

SMILES isomérico

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

SMILES canónico

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.